molecular formula C18H11N3O6 B371182 2,4',4''-Trinitro-1,1':4,1''-triphenyl

2,4',4''-Trinitro-1,1':4,1''-triphenyl

Cat. No.: B371182
M. Wt: 365.3g/mol
InChI Key: ATINZKZZRGJHDB-UHFFFAOYSA-N
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Description

2,4',4''-Trinitro-1,1':4,1''-triphenyl is a nitro-substituted aromatic compound featuring three phenyl rings interconnected in a terphenyl configuration. The molecule contains three nitro (-NO₂) groups at the 2, 4', and 4'' positions, which confer strong electron-withdrawing properties.

Properties

Molecular Formula

C18H11N3O6

Molecular Weight

365.3g/mol

IUPAC Name

2-nitro-1,4-bis(4-nitrophenyl)benzene

InChI

InChI=1S/C18H11N3O6/c22-19(23)15-6-1-12(2-7-15)14-5-10-17(18(11-14)21(26)27)13-3-8-16(9-4-13)20(24)25/h1-11H

InChI Key

ATINZKZZRGJHDB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 2,4',4''-Trinitro-1,1':4,1''-triphenyl and related compounds:

Compound Name Molecular Formula Substituents Key Functional Groups Applications/Properties
This compound C₁₈H₁₂N₃O₆ 3 nitro groups (2, 4', 4'') Nitro (-NO₂) High-energy materials, electronics
1,1’,1”-(2’,4’-Dinitro-[1,1’-biphenyl]-2,4,6-triyl)tripiperidine C₂₇H₃₃N₅O₄ 2 nitro groups, 3 piperidine Nitro, tertiary amine Dye precursors, charge-transfer systems
1,2,4-Triphenylbenzene C₂₄H₁₈ None Phenyl Organic electronics, inert substrates
4,4',4''-[(2R)-Butane-1,1,2-triyl]triphenol C₂₂H₂₂O₃ 3 hydroxyl (-OH) groups Hydroxyl Ligands, coordination chemistry

Key Observations :

  • Nitro Group Influence: The trinitro compound’s three nitro groups significantly increase its electron-withdrawing capacity compared to dinitro or non-nitro analogs. This enhances its oxidative stability and reactivity in charge-transfer systems but reduces solubility in common organic solvents .
  • Thermal Stability: The dinitro compound in has a melting point of 240–241°C, while non-nitro triphenylbenzene () melts at lower temperatures. The trinitro derivative likely exhibits even higher thermal stability but may decompose explosively under extreme conditions due to nitro group lability .
Electronic and Material Properties
  • Charge-Transfer Capacity : The trinitro compound’s strong electron deficiency makes it a candidate for hole-transport materials (HTMs) in OLEDs, similar to triphenylamine derivatives (). However, its nitro groups may introduce recombination centers, reducing efficiency compared to amine-based HTMs .
  • Explosive Potential: With three nitro groups, the compound’s energy density and sensitivity to detonation likely exceed those of dinitro analogs like 1,1’,1”-dinitro-tripiperidine () but remain lower than commercial explosives like TNT (2,4,6-trinitrotoluene).

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